1-(3-Bromopyridin-2-YL)-1-methylhydrazine
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Overview
Description
1-(3-Bromopyridin-2-YL)-1-methylhydrazine is an organic compound that features a pyridine ring substituted with a bromine atom at the 3-position and a methylhydrazine group at the 1-position
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-YL)-1-methylhydrazine typically involves the reaction of 3-bromopyridine with methylhydrazine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-YL)-1-methylhydrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromopyridin-2-YL)-1-methylhydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and oncological diseases.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-YL)-1-methylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-YL)-1-methylhydrazine can be compared with other similar compounds, such as:
3-Bromopyridine: Lacks the methylhydrazine group and has different reactivity and applications.
1-Methylhydrazine: Lacks the bromopyridine ring and has different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for research and development in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C6H8BrN3 |
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Molecular Weight |
202.05 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C6H8BrN3/c1-10(8)6-5(7)3-2-4-9-6/h2-4H,8H2,1H3 |
InChI Key |
TWABBVLWJXRKGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC=N1)Br)N |
Origin of Product |
United States |
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